molecular formula C11H7NS B2485447 5-Phenylthiophene-2-carbonitrile CAS No. 215361-51-6

5-Phenylthiophene-2-carbonitrile

Cat. No.: B2485447
CAS No.: 215361-51-6
M. Wt: 185.24
InChI Key: APDUGNYROUXJBQ-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a phenyl group and a nitrile group at specific positions on the thiophene ring makes this compound a unique and valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on the availability of raw materials and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylthiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Phenylthiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylthiophene-2-carbonitrile involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • Thiophene-2-carbonitrile
  • 5-Phenylthiophene
  • 2-Phenylthiophene

Comparison: 5-Phenylthiophene-2-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

5-phenylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDUGNYROUXJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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